molecular formula C19H30O2S B13872309 Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate

Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate

Cat. No.: B13872309
M. Wt: 322.5 g/mol
InChI Key: JVASFVCJXRAVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate is an organic compound with a complex structure that includes a tert-butylphenyl group, a hexylsulfanyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-tert-butylphenyl bromide with hexylthiol in the presence of a base to form 4-tert-butylphenyl hexyl sulfide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl ring may also engage in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylpropionate
  • Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylsuccinate

Uniqueness

The presence of both a sulfanyl group and an acetate ester makes it versatile for various chemical transformations and applications .

Properties

Molecular Formula

C19H30O2S

Molecular Weight

322.5 g/mol

IUPAC Name

methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate

InChI

InChI=1S/C19H30O2S/c1-6-7-8-9-14-22-17(18(20)21-5)15-10-12-16(13-11-15)19(2,3)4/h10-13,17H,6-9,14H2,1-5H3

InChI Key

JVASFVCJXRAVKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.